molecular formula C3H8NO5P B564288 Glyphosate-13C2,15N CAS No. 1185107-63-4

Glyphosate-13C2,15N

Cat. No. B564288
CAS RN: 1185107-63-4
M. Wt: 172.051
InChI Key: XDDAORKBJWWYJS-QZJDPFNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyphosate-13C2,15N is a variant of Glyphosate, an herbicidal derivative of the amino acid glycine . It is enriched with 13C and 15N isotopes . It has been widely used in the field of agriculture and as an internal standard for water quality determination .


Molecular Structure Analysis

The molecular formula of this compound is C3H8NO5P . It has an average mass of 172.052 Da and a Monoisotopic mass of 172.017746 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its index of refraction is 1.529, and it has a molar refractivity of 31.1±0.3 cm3 . It also has a polarizability of 12.3±0.5 10-24 cm3, a surface tension of 86.3±3.0 dyne/cm, and a molar volume of 100.7±3.0 cm3 .

Scientific Research Applications

  • Microbial Degradation in Agricultural Soil : A study found that microbial conversion of glyphosate to CO2 and biogenic non-extractable residues (bioNER) leads to its complete degradation. Factors like temperature, soil pH, and total organic carbon (TOC) significantly influence this process. The study used Glyphosate-13C315N to track this process in modified agricultural soil under different conditions (Muskus et al., 2019).

  • Glyphosate Leaching and Transformations in Field Lysimeters : Another research focused on glyphosate leaching and transformations using non-radioactive 13C2-15N-GLYP labeling in maize cultivation. The study concluded that glyphosate and its main degradation product AMPA show low recoveries in soil, indicating rapid degradation to further products, which can be absorbed by plants (Gros et al., 2020).

  • Glyphosate Degradation Influenced by Environmental Conditions : Research in Colombian soil demonstrated that glyphosate degradation and turnover are affected by temperature, pH, and TOC. This study also used 13C315N-glyphosate to investigate these effects (Muskus et al., 2019).

  • Glyphosate Biodegradation Pathways : A study explored the biodegradation pathways of glyphosate, identifying the fate of its intermediate compounds in agricultural soil. This research highlighted the significance of the sarcosine/glycine pathway in the harmless biodegradation of glyphosate, using 13C- and 15N-labeled glyphosate for analysis (Aslam et al., 2023).

Mechanism of Action

Target of Action

Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.

Mode of Action

This compound operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .

Pharmacokinetics

Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .

Result of Action

The primary result of this compound action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .

Action Environment

This compound, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of this compound can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .

Safety and Hazards

Glyphosate-13C2,15N is classified as Acute Tox. 4 Dermal, Aquatic Chronic 2, and Eye Dam. 1 . It has hazard statements H312, H318, and H411, and precautionary statements P273, P280, P302 + P352 + P312, P305 + P351 + P338, P362 + P364, and P391 .

properties

IUPAC Name

2-(phosphonomethyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAORKBJWWYJS-QZJDPFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([15NH][13CH2][13C](=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.